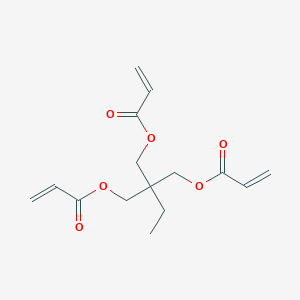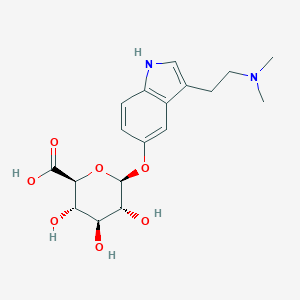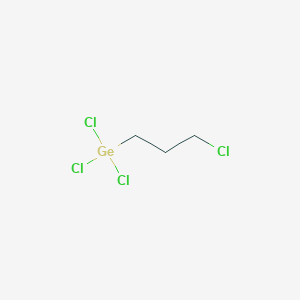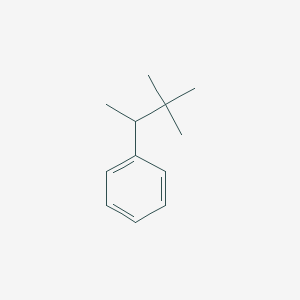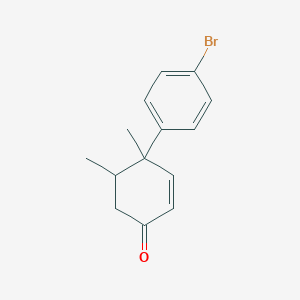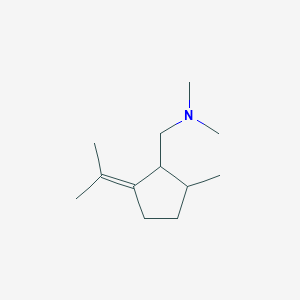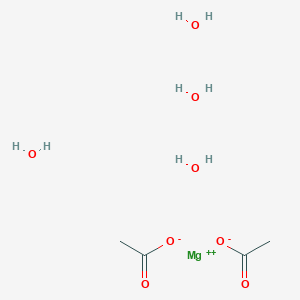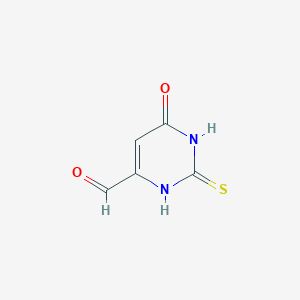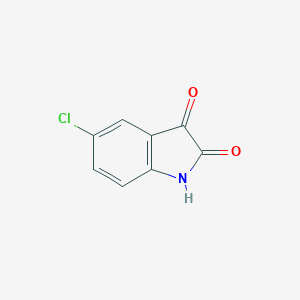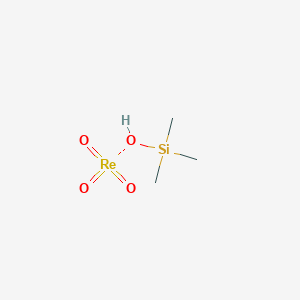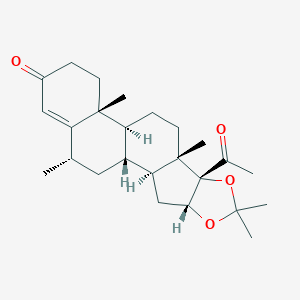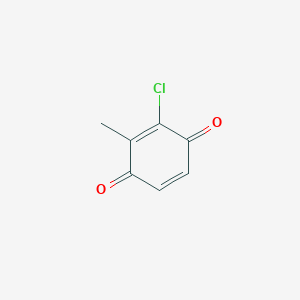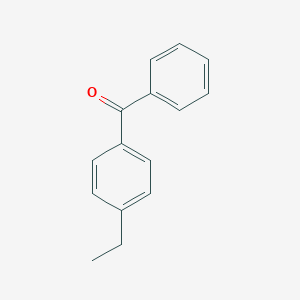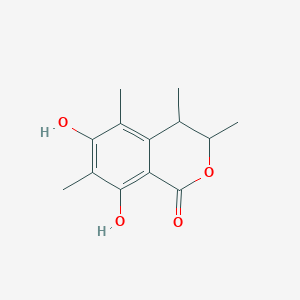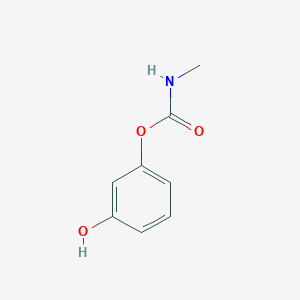
3-Hydroxyphenyl methylcarbamate
Übersicht
Beschreibung
3-Hydroxyphenyl methylcarbamate is a chemical compound that is part of a broader class of carbamate esters. These compounds are characterized by the presence of a carbamate group (a carbamic acid ester), and they often exhibit biological activity, which makes them of interest in pharmaceutical and agricultural applications. The specific compound 3-hydroxyphenyl methylcarbamate itself is not directly mentioned in the provided papers, but related compounds with similar structures and functionalities are discussed, which can provide insights into the properties and potential uses of 3-hydroxyphenyl methylcarbamates.
Synthesis Analysis
The synthesis of carbamate derivatives is a topic of interest in several of the provided papers. For instance, the synthesis of 3-alkoxycarbonyl-1beta-methylcarbapenem is achieved using a palladium-catalyzed C-N bond-forming reaction, which is a method that could potentially be adapted for the synthesis of 3-hydroxyphenyl methylcarbamate . Additionally, the synthesis of various phenyl-substituted carbamate derivatives is reported, indicating that the modification of the phenyl group in carbamates is a viable strategy for generating new compounds with potential biological activities .
Molecular Structure Analysis
The molecular structure of carbamates can significantly influence their chemical reactivity and biological activity. For example, the photodegradation of 2-thiomethyl-N-methylphenylcarbamate has been studied, and molecular orbital calculations have been used to predict the major photodegradation products . This suggests that the molecular structure of 3-hydroxyphenyl methylcarbamate would also play a crucial role in its stability and reactivity under various conditions.
Chemical Reactions Analysis
Carbamate esters are known to undergo various chemical reactions, including hydrolysis and degradation. The kinetics and mechanism of degradation of phenyl N-hydroxycarbamates and their analogues have been studied, revealing that these compounds can degrade through different pathways depending on their structure and the reaction conditions . This information is relevant to understanding the stability and degradation pathways of 3-hydroxyphenyl methylcarbamate.
Physical and Chemical Properties Analysis
The physical and chemical properties of carbamate esters, such as solubility, reactivity, and stability, are important for their practical applications. For instance, the water solubility of certain carbamate prodrugs has been evaluated, which is an important factor for their potential use as pharmaceutical agents . The antileukemic activity of phenyl-substituted carbamate derivatives has also been tested, indicating that these compounds can have significant biological effects . These studies suggest that 3-hydroxyphenyl methylcarbamate could also possess unique physical and chemical properties that may make it suitable for similar applications.
Wissenschaftliche Forschungsanwendungen
1. Biological Monitoring and Metabolism
Phenmedipham, a herbicide, when metabolized, forms metabolites including methyl-N-(3-hydroxyphenyl)-carbamate. These compounds are excreted in urine, and their presence can be used for biological monitoring of occupational exposure to phenmedipham (Schettgen, Weiss, & Angerer, 2001).
2. Antitubercular Agents
(3-Benzyl-5-hydroxyphenyl)carbamates have been discovered as new antitubercular agents. They show inhibitory activity against various strains of M. tuberculosis and demonstrate potent in vivo efficacy, positioning them as promising candidates for tuberculosis treatment (Cheng et al., 2019).
3. Analytical Chemistry Applications
3-Hydroxyphenyl methylcarbamate is involved in the analysis of N-methylcarbamate insecticides in urine, using liquid chromatography. This analysis is crucial for monitoring exposure to certain insecticides (Fernández, Vázquez, & Vidal, 2000).
4. Synthesis of Derivatives
Methyl/benzyl(2-hydroxynaphthalen-1-yl)(aryl)methylcarbamate derivatives have been synthesized using magnesium hydrogen sulfate, demonstrating the versatility of 3-hydroxyphenyl methylcarbamate in organic synthesis (Ghashang, 2014).
5. Topical Drug Delivery
In a study, (3S,4R)-[6-(3-hydroxyphenyl)sulfonyl]-2,2,3-trimethyl-4-(2-methyl-3-oxo-2,3-dihydropyridazin-6-yloxy)-3-chromanol, a compound related to 3-hydroxyphenyl methylcarbamate, was used in polymeric nanoparticle suspensions for targeted drug delivery to hair follicles (Morgen et al., 2011).
6. Environmental Impact and Degradation
Studies on the degradation and ecotoxicity of carbamic pesticides in water highlight the role of 3-hydroxyphenyl methylcarbamate derivatives in environmental science. These compounds' transformations impact aquatic organisms and are crucial for understanding pesticide pollution (Iesce et al., 2006).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for 3-Hydroxyphenyl methylcarbamate were not found in the search results, carbamates in general have received much attention in recent years due to their application in drug design and discovery . They play a significant role in modern drug discovery and medicinal chemistry .
Eigenschaften
IUPAC Name |
(3-hydroxyphenyl) N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-9-8(11)12-7-4-2-3-6(10)5-7/h2-5,10H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNVCWZCRNGTOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1=CC=CC(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172733 | |
| Record name | 1,3-Benzenediol, mono(methylcarbamate) (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxyphenyl methylcarbamate | |
CAS RN |
19189-01-6 | |
| Record name | Carbamic acid, methyl-, m-hydroxyphenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019189016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenediol, mono(methylcarbamate) (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



